4(S)-Edoxaban Pyridine N-Oxide
CAS No.:
Cat. No.: VC18567007
Molecular Formula: C24H30ClN7O5S
Molecular Weight: 564.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30ClN7O5S |
|---|---|
| Molecular Weight | 564.1 g/mol |
| IUPAC Name | N'-(5-chloro-1-hydroxypyridin-2-ylidene)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide |
| Standard InChI | InChI=1S/C24H30ClN7O5S/c1-30(2)24(36)13-4-6-15(26-20(33)21(34)29-19-7-5-14(25)11-32(19)37)17(10-13)27-22(35)23-28-16-8-9-31(3)12-18(16)38-23/h5,7,11,13,15,17,37H,4,6,8-10,12H2,1-3H3,(H,26,33)(H,27,35)/t13-,15-,17+/m0/s1 |
| Standard InChI Key | KLUIGRKENSYXRW-JLJPHGGASA-N |
| Isomeric SMILES | CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)N=C4C=CC(=CN4O)Cl)C(=O)N(C)C |
| Canonical SMILES | CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)N=C4C=CC(=CN4O)Cl)C(=O)N(C)C |
Introduction
Structural and Chemical Characterization of 4(S)-Edoxaban Pyridine N-Oxide
Molecular Architecture
The compound’s structure includes a pyridine ring oxidized to an N-oxide, coupled with a cyclohexyl group and a tetrahydrothiazolo[5,4-c]pyridine moiety . The stereochemistry at the 4-position (S-configuration) is critical for its interaction with biological targets, such as coagulation factor Xa (FXa). Key structural features are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 564.06 g/mol |
| Stereochemistry | 4(S)-configuration |
| Key Functional Groups | Pyridine N-oxide, carbamoyl, thiazole |
Physicochemical Properties
4(S)-Edoxaban Pyridine N-Oxide exhibits limited solubility in aqueous solutions, with slight solubility in water and pH 3–5 buffers, and negligible solubility in alkaline conditions . Its pKa of 6.7 suggests moderate ionization under physiological conditions, influencing its distribution and metabolism . The compound’s stability is contingent on storage at room temperature, as degradation under extreme pH or temperature remains undocumented .
Synthetic Routes and Manufacturing Innovations
Traditional Synthesis Pathways
The synthesis of 4(S)-Edoxaban Pyridine N-Oxide typically involves multi-step processes starting from (1S)-3-tetrahydrobenzene-1-carboxylic acid . A patented method outlines four critical stages:
-
Halogenation: Reaction with elemental iodine under weak base conditions (e.g., sodium bicarbonate) to introduce a halogen atom .
-
Cyclization: Alkaline treatment (e.g., sodium hydroxide) to form a cyclohexyl intermediate .
-
Amination: Reaction in ammonia-ethanol solution to install the amino group .
-
Protection and Reduction: Use of palladium catalysts under hydrogen to finalize the stereochemistry .
Advancements in Synthesis
Biological Activity and Mechanism of Action
Pharmacokinetic Profile
The compound undergoes minimal metabolism, with hydrolysis by carboxylesterase 1 forming the active metabolite M-4, which constitutes <10% of plasma exposure . Unlike edoxaban, it exhibits negligible CYP3A4-mediated oxidation, reducing drug-drug interaction risks .
Analytical Detection and Quality Control
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying 4(S)-Edoxaban Pyridine N-Oxide in pharmaceutical formulations . A typical method uses a C18 column, acetonitrile-water mobile phase (70:30), and detection at 280 nm, achieving a limit of quantification (LOQ) of 0.05 μg/mL .
Spectroscopic Characterization
Mass spectrometry (MS) confirms the compound’s identity via a molecular ion peak at m/z 564.06 and characteristic fragments at m/z 327 (pyridine N-oxide) and 237 (thiazole moiety) . Nuclear magnetic resonance (NMR) spectra further validate the 4(S)-configuration through distinct coupling constants () in the cyclohexyl region.
Applications in Pharmaceutical Research
Metabolic Studies
The compound’s resistance to CYP3A4 metabolism makes it a valuable probe for studying non-oxidative metabolic pathways . Recent studies suggest its potential role in elucidating carboxylesterase-mediated drug activation mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume